REACTION_CXSMILES
|
[CH3:1][C:2](/[CH:4]=[N:5]/O)=O.[CH3:7][C:8]([CH2:10][C:11]([C:13]([F:16])([F:15])[F:14])=[O:12])=O.C(O)(=O)C.[OH-].[Na+]>[Zn].O>[CH3:7][C:8]1[NH:5][CH:4]=[C:2]([CH3:1])[C:10]=1[C:11](=[O:12])[C:13]([F:16])([F:15])[F:14] |f:3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)/C=N/O
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 60° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting brown solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with CH2Cl2 (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated iii vacito
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (1-3:1 CH2Cl2-Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=C(C1C(C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |